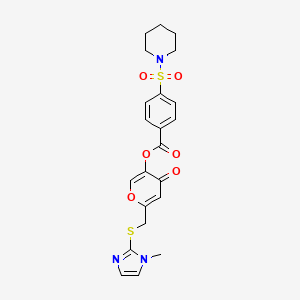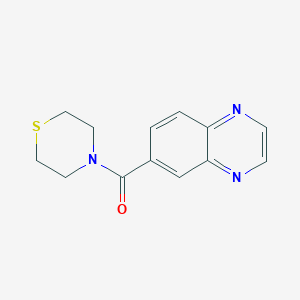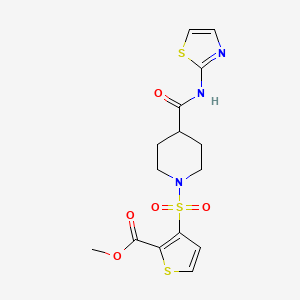![molecular formula C19H34INO2 B2786075 1-[3-(Adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpiperidin-1-ium iodide CAS No. 1313527-17-1](/img/structure/B2786075.png)
1-[3-(Adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpiperidin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpiperidin-1-ium iodide is a complex organic compound featuring an adamantane core, a piperidine ring, and an iodide ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpiperidin-1-ium iodide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the necessary substituents. This can involve reactions such as halogenation or hydroxylation.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution or other suitable reactions.
Formation of the Final Compound:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to scale up the synthesis process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(Adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpiperidin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The iodide ion can be substituted with other halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-(Adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpiperidin-1-ium iodide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it valuable in material science and nanotechnology.
Wirkmechanismus
The mechanism of action of 1-[3-(Adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpiperidin-1-ium iodide involves its interaction with specific molecular targets and pathways. The adamantane core is known for its ability to interact with biological membranes, potentially disrupting viral replication or inhibiting cancer cell growth. The piperidine ring may also play a role in modulating receptor activity or enzyme function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Iodoadamantane: Shares the adamantane core but lacks the piperidine ring and hydroxyl group.
(3s,5s,7s)-Adamantan-1-yl carbonofluoridate: Features a similar adamantane structure but with different functional groups.
(3s,5s,7s)-1-(Iodomethyl)adamantane: Another adamantane derivative with a different substitution pattern.
Uniqueness
1-[3-(Adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpiperidin-1-ium iodide is unique due to its combination of an adamantane core, a piperidine ring, and an iodide ion. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
1-(1-adamantyloxy)-3-(1-methylpiperidin-1-ium-1-yl)propan-2-ol;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34NO2.HI/c1-20(5-3-2-4-6-20)13-18(21)14-22-19-10-15-7-16(11-19)9-17(8-15)12-19;/h15-18,21H,2-14H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLFXPAPBUZCJW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCCC1)CC(COC23CC4CC(C2)CC(C4)C3)O.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2785992.png)
![3-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole](/img/structure/B2785993.png)
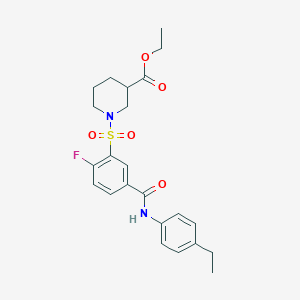
![2-[[2-(4-Methylpiperazin-1-yl)-1,3-thiazol-5-yl]methyl]isoindole-1,3-dione](/img/structure/B2785995.png)
![10-(3,4-dimethylphenyl)-4-ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2785997.png)
![9-(3-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![6-{[4-(pyridin-4-yl)piperazin-1-yl]methyl}-2H-1,3-benzodioxol-5-ol](/img/structure/B2785999.png)
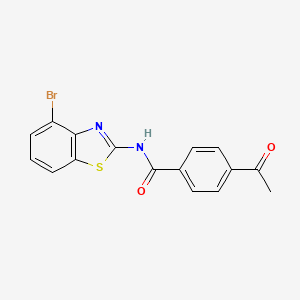
![N-(4-{[(butylcarbamoyl)amino]sulfonyl}phenyl)-2-chloroacetamide](/img/structure/B2786004.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2786006.png)
![Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2786010.png)
